3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE
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Overview
Description
3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE is a complex organic compound that features a combination of piperidine, imidazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE typically involves multiple steps, including the formation of the imidazole ring, the introduction of the piperidine moiety, and the coupling of these fragments with the pyridine ring. Common synthetic methods include:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds between the pyridine and imidazole rings.
Amide bond formation: The piperidine moiety is introduced through amide bond formation, often using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA or KMnO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: mCPBA, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidine-1-carbonyl)amino)butanamide
- 2,4,6-Trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)-2-pyridyl]benzamide
Uniqueness
3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
3-methyl-N-[6-[4-(4-methylpiperidine-1-carbonyl)imidazol-1-yl]pyridin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14(2)10-19(26)23-16-4-5-18(21-11-16)25-12-17(22-13-25)20(27)24-8-6-15(3)7-9-24/h4-5,11-15H,6-10H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQBSWSQDLYUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C=N2)C3=NC=C(C=C3)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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